Normirtazapine

Overview

Description

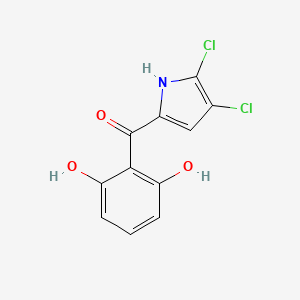

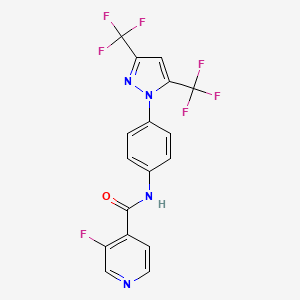

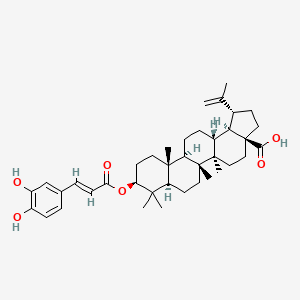

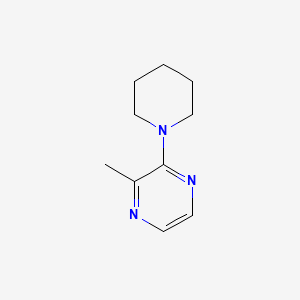

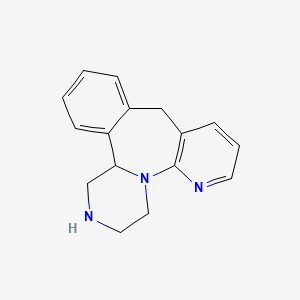

Normirtazapine, also known as N-desmethylmirtazapine, is the demethylated metabolite of Mirtazapine . Mirtazapine is an antidepressant drug used primarily to treat depression . It belongs to a group of medicines called tetracyclic antidepressants .

Synthesis Analysis

Mirtazapine is extensively metabolized in the liver. The demethylated metabolite, this compound, remains pharmacologically active, but is three to four times less active than mirtazapine .Molecular Structure Analysis

Mirtazapine belongs to the chemical class of piperazinoazepines . Its molecular weight is 265.36 . The molecular weight of this compound is slightly lower at 251.33 .Chemical Reactions Analysis

Mirtazapine is extensively metabolized in the liver. The cytochrome (CYP) P450 iso-enzymes CYP1A2, CYP2D6, and CYP3A4 are mainly responsible for its metabolism .Physical And Chemical Properties Analysis

Mirtazapine has a high lipophilicity (LogP 3.3 for mirtazapine and (predicted) LogP 2.13 for this compound) and a high plasma protein binding of 85% .Scientific Research Applications

Measurement and Analysis in Therapy Monitoring

A study developed a high-performance liquid chromatography method for measuring mirtazapine and its metabolite, normirtazapine, in human plasma or serum, especially during low dose mirtazapine therapy. This method uses small sample volumes and provides reliable recovery rates for both compounds, supporting its utility in monitoring therapeutic levels of mirtazapine and this compound in clinical settings (Morgan, Tapper, & Spencer, 2003).

Distribution in Biological Systems

Another study investigated the distribution pattern of mirtazapine and this compound in blood and cerebrospinal fluid (CSF) to understand their ability to cross the blood-cerebrospinal fluid barrier. This study found significant correlations between serum levels of these compounds and their concentrations in CSF, indicating their efficient passage into the brain, which is crucial for their therapeutic action in treating depression (Paulzen et al., 2014).

Role in Treating Developmental Disorders

A naturalistic, open-label study explored the efficacy and tolerability of mirtazapine in treating symptoms associated with autism and other pervasive developmental disorders (PDDs). The study highlighted modest effectiveness in addressing various symptoms like aggression and anxiety without significantly improving core social or communication impairments, suggesting a potential application of mirtazapine (and by extension, this compound as its metabolite) in managing certain symptoms in PDDs (Posey et al., 2001).

Effects on Sleep Architecture

Investigations into mirtazapine's impact on sleep in healthy volunteers have demonstrated its ability to improve sleep continuity, efficiency, and architecture, which are often disrupted in depression. These findings underline the potential of mirtazapine and its metabolite, this compound, in enhancing sleep quality, thereby contributing to their overall antidepressant efficacy (Aslan, Işık, & Coşar, 2002).

Improving Sexual Functioning

A study on the effects of mirtazapine on sexual functioning in depressed outpatients revealed improvements in desire, arousal, and orgasm, suggesting that mirtazapine (and possibly this compound) could counteract sexual dysfunction often exacerbated by other antidepressants. This aspect of mirtazapine's action profile presents a valuable area for further research into its broader therapeutic implications (Boyarsky, Haque, Rouleau, & Hirschfeld, 1999).

Mechanism of Action

Target of Action

Normirtazapine, the demethylated metabolite of mirtazapine, remains pharmacologically active . It primarily targets central adrenergic α2-autoreceptors and α2-heteroreceptors, as well as 5-HT2 and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and the body’s response to stress.

Mode of Action

This compound acts by antagonizing the adrenergic α2-autoreceptors and α2-heteroreceptors, which results in increased release of norepinephrine and serotonin . It also blocks 5-HT2 and 5-HT3 receptors . This dual noradrenergic and serotonergic effect is unique and contributes to its antidepressant efficacy .

Biochemical Pathways

This compound undergoes extensive metabolism during its first pass through the liver. The major metabolic pathways in humans are N-demethylation, N-oxidation, and 8-hydroxylation, followed by conjugation . These biochemical transformations facilitate the elimination of the compound from the body and also contribute to its pharmacological activity.

Pharmacokinetics

This compound exhibits linear pharmacokinetics over a dose range of 15 to 80mg . It is effectively absorbed from the gastrointestinal tract . The pharmacokinetics of this compound are dependent on gender and age: females and the elderly show higher plasma concentrations than males and young adults .

Result of Action

The antagonism of adrenergic α2-autoreceptors and α2-heteroreceptors by this compound leads to an increased release of norepinephrine and serotonin. This can result in improved mood and reduced symptoms of depression . Furthermore, the blockade of 5-HT2 and 5-HT3 receptors can lead to additional antidepressant effects .

Action Environment

The ability of this compound to overcome the blood-cerebrospinal fluid barrier suggests a high ability to enter the brain with sufficient drug levels at the target sites within the brain, contributing to clinical efficacy . Environmental factors such as diet can influence the absorption of this compound . Additionally, liver and renal function can impact the metabolism and elimination of this compound .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Normirtazapine participates in biochemical reactions as an active metabolite . It interacts with various enzymes, proteins, and other biomolecules, exhibiting distinct pharmacological activity from Mirtazapine .

Cellular Effects

This compound influences cell function by interacting with various cellular processes. Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant, contributing to its antidepressant efficacy .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is fundamental to its antidepressant efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its pharmacological profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, provide valuable insights into its pharmacodynamics .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels, further influencing its pharmacological effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

properties

IUPAC Name |

2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19/h1-7,15,17H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLAMNFOHWVQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009940 | |

| Record name | Normirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61337-68-6 | |

| Record name | Demethylmirtazapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061337686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Normirtazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLMIRTAZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U20K575142 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B1679882.png)